REACTION_CXSMILES
|
Cl.C(OC([N:9]1[CH2:14][CH:13]2[CH:11]([C:12]2([CH3:16])[CH3:15])[C:10]1=[O:17])=O)(C)(C)C>C1(C)C=CC=CC=1>[CH3:15][C:12]1([CH3:16])[CH:11]2[CH:13]1[CH2:14][NH:9][C:10]2=[O:17]
|
Name
|
|
Quantity
|
569.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one
|
Quantity
|
349.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C2C(C2C1)(C)C)=O
|
Name
|
|
Quantity
|
1652.8 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
liquid-partitioning
|
Type
|
CUSTOM
|
Details
|
An organic layer obtained
|
Type
|
CUSTOM
|
Details
|
by liquid-partitioning
|
Type
|
WASH
|
Details
|
was washed with 262.5 g of a 5% sodium hydrogen carbonate aqueous solution
|
Type
|
WASH
|
Details
|
further washed with 262.5 g of water
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CNC(C12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |